molecular formula C14H12N6S2 B293138 Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone

Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone

Cat. No. B293138
M. Wt: 328.4 g/mol
InChI Key: UVMUEYKEPOUXPT-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone, also known as NATP, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. NATP is a hydrazone derivative that has been synthesized through a one-pot reaction of nicotinaldehyde, thiosemicarbazide, and 3-allyl-2-thioxothiazolidin-4-one.

Mechanism of Action

The mechanism of action of Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone is not fully understood yet. However, it has been suggested that Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase.
Biochemical and Physiological Effects:
Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been shown to have various biochemical and physiological effects. In cancer research, Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In Alzheimer's disease research, Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been shown to inhibit acetylcholinesterase activity, which leads to an increase in acetylcholine levels in the brain. In diabetes research, Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been shown to increase insulin secretion and improve glucose uptake in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone in lab experiments is its high yield of synthesis. However, one of the limitations of using Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone is its low solubility in water, which makes it difficult to use in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are several future directions for the research on Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone. One of the future directions is to investigate the mechanism of action of Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone in more detail. Another future direction is to study the pharmacokinetics and pharmacodynamics of Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone in animal models. Furthermore, future research can focus on optimizing the synthesis method of Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone to improve its yield and solubility. Finally, the therapeutic potential of Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone can be explored in other diseases such as Parkinson's disease and multiple sclerosis.
Conclusion:
In conclusion, Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone is a novel compound that has shown promising results in various therapeutic applications such as cancer, Alzheimer's disease, and diabetes. Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been synthesized through a one-pot reaction of nicotinaldehyde, thiosemicarbazide, and 3-allyl-2-thioxothiazolidin-4-one. The mechanism of action of Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone is not fully understood yet, but it has been suggested that Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone exerts its therapeutic effects by modulating various signaling pathways and inhibiting the activity of various enzymes. Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Future research can focus on investigating the mechanism of action, optimizing the synthesis method, and exploring the therapeutic potential of Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone in other diseases.

Synthesis Methods

Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been synthesized through a one-pot reaction of nicotinaldehyde, thiosemicarbazide, and 3-allyl-2-thioxothiazolidin-4-one. The reaction was carried out in ethanol under reflux for 6 hours. The product was then purified by recrystallization from ethanol. The yield of Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone was found to be 68%.

Scientific Research Applications

Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has shown promising results as an anti-cancer agent by inducing apoptosis in cancer cells. In Alzheimer's disease research, Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been shown to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. In diabetes research, Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has been shown to have hypoglycemic effects by increasing insulin secretion and improving glucose uptake in cells.

properties

Molecular Formula

C14H12N6S2

Molecular Weight

328.4 g/mol

IUPAC Name

3-prop-2-enyl-7-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C14H12N6S2/c1-2-6-20-13-11(22-14(20)21)12(16-9-17-13)19-18-8-10-4-3-5-15-7-10/h2-5,7-9H,1,6H2,(H,16,17,19)/b18-8+

InChI Key

UVMUEYKEPOUXPT-QGMBQPNBSA-N

Isomeric SMILES

C=CCN1C2=NC=NC(=C2SC1=S)N/N=C/C3=CN=CC=C3

SMILES

C=CCN1C2=C(C(=NC=N2)NN=CC3=CN=CC=C3)SC1=S

Canonical SMILES

C=CCN1C2=NC=NC(=C2SC1=S)NN=CC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.